molecular formula C16H22ClFN2O B2456139 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946326-68-7

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No. B2456139
CAS RN: 946326-68-7
M. Wt: 312.81
InChI Key: CGEYBFAXCNFWKA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that is widely used in scientific research. This compound is known for its ability to interact with certain receptors in the body, which makes it a valuable tool for studying various biological processes.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). Specifically, boron reagents play a crucial role in SM coupling reactions. The compound you’ve mentioned could serve as an organoboron reagent in this context . Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules.

Protodeboronation Reactions

Protodeboronation reactions involve the removal of a boron atom from a boronic ester. These reactions are essential in organic synthesis. The compound you’ve specified might participate in such transformations, contributing to the synthesis of diverse organic molecules .

Radiochemistry and Positron Emission Tomography (PET) Imaging

The compound’s fluorine-18-labeled derivative has been synthesized for PET imaging. PET is a non-invasive imaging technique used in medical diagnostics and research. Investigating the biodistribution and pharmacokinetics of this compound could provide valuable insights for disease detection and drug development .

Free Radical Reactions at the Benzylic Position

Compounds with benzylic hydrogen atoms can undergo free radical reactions. For instance, N-bromosuccinimide (NBS) can abstract a hydrogen atom from the benzylic position, leading to the formation of new bonds. While this compound’s specific reactivity remains to be explored, it could participate in similar transformations .

properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O/c1-11(2)20-8-6-12(7-9-20)10-19-16(21)15-13(17)4-3-5-14(15)18/h3-5,11-12H,6-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEYBFAXCNFWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

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